Cas no 56208-08-3 (N'-(diphenylmethyl)-N,N-diethylpropane-1,3-diamine)

N'-(diphenylmethyl)-N,N-diethylpropane-1,3-diamine structure
56208-08-3 structure
Product Name:N'-(diphenylmethyl)-N,N-diethylpropane-1,3-diamine
CAS No:56208-08-3
MF:C20H28N2
MW:296.449725151062
CID:1601992
PubChem ID:3043812
Update Time:2025-04-21

N'-(diphenylmethyl)-N,N-diethylpropane-1,3-diamine Chemical and Physical Properties

Names and Identifiers

    • N'-(diphenylmethyl)-N,N-diethylpropane-1,3-diamine
    • N-benzhydryl-N',N'-diethylpropane-1,3-diamine
    • 56208-08-3
    • N-Diethylaminopropyl-1,1-diphenylmethylamine
    • 4-12-00-03300 (Beilstein Handbook Reference)
    • BRN 2864125
    • DTXSID80204746
    • 1,3-Propanediamine, N'-(diphenylmethyl)-N,N-diethyl-
    • Inchi: 1S/C20H28N2/c1-3-22(4-2)17-11-16-21-20(18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15,20-21H,3-4,11,16-17H2,1-2H3
    • InChI Key: OUOXSCKAHQFITQ-UHFFFAOYSA-N
    • SMILES: N(CC)(CC)CCCNC(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 296.22544
  • Monoisotopic Mass: 296.225248902g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 9
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • PSA: 15.27

N'-(diphenylmethyl)-N,N-diethylpropane-1,3-diamine Related Literature

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